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Compound of Interest

Compound Name: 8-Propoxyisoquinoline

Cat. No.: B15070850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 8-Propoxyisoquinoline, a derivative of

the isoquinoline heterocyclic scaffold. While direct experimental data on 8-
Propoxyisoquinoline is limited in publicly available literature, this document extrapolates its

core chemical and physical properties, proposes a robust synthetic route, and explores

potential biological activities based on the well-characterized behavior of its parent compound,

8-hydroxyisoquinoline, and related alkoxy-quinoline analogs.

Chemical Structure and Properties
8-Propoxyisoquinoline is characterized by an isoquinoline core with a propoxy group (–O–

CH₂CH₂CH₃) attached at the C8 position. The presence of the propoxy group, an ether linkage,

is expected to significantly influence the molecule's lipophilicity and steric profile compared to

its precursor, 8-hydroxyisoquinoline.

Table 1: Predicted Physicochemical Properties of 8-Propoxyisoquinoline
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Property Predicted Value Notes

Molecular Formula C₁₂H₁₃NO ---

Molecular Weight 187.24 g/mol ---

Appearance
Likely a colorless to pale

yellow oil or low-melting solid

Based on similar 8-

alkoxyquinolines.

Boiling Point > 300 °C (estimated)

Expected to be higher than 8-

hydroxyisoquinoline due to

increased molecular weight.

Solubility

Soluble in organic solvents

(e.g., ethanol, DMSO,

dichloromethane); sparingly

soluble in water.

The propoxy group increases

lipophilicity.

pKa (of the quinoline nitrogen) ~ 5.0 - 5.5
Similar to other isoquinoline

derivatives.

Table 2: Predicted Spectroscopic Data for 8-Propoxyisoquinoline

Technique Predicted Chemical Shifts / Peaks

¹H NMR (in CDCl₃)

δ ~ 0.9-1.1 (t, 3H, -CH₃), 1.7-1.9 (m, 2H, -CH₂-

CH₃), 4.0-4.2 (t, 2H, -O-CH₂-), 7.0-8.5 (m, 6H,

aromatic protons)

¹³C NMR (in CDCl₃)
δ ~ 10.5 (-CH₃), 22.5 (-CH₂-CH₃), 70.0 (-O-

CH₂-), 108-160 (aromatic carbons)

Mass Spectrometry (EI) M⁺ peak at m/z = 187

Synthesis of 8-Propoxyisoquinoline
A standard and efficient method for the synthesis of 8-Propoxyisoquinoline is the Williamson

ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 8-

hydroxyisoquinoline to form a more nucleophilic alkoxide, which then undergoes nucleophilic

substitution with a propyl halide.
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Experimental Protocol: Williamson Ether Synthesis
Materials:

8-Hydroxyisoquinoline

1-Bromopropane (or 1-iodopropane)

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 8-hydroxyisoquinoline (1.0 eq) in anhydrous DMF at 0 °C, add sodium

hydride (1.2 eq) portion-wise.

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of

hydrogen gas ceases.

Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 8-
Propoxyisoquinoline.
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Figure 1: Synthetic workflow for 8-Propoxyisoquinoline via Williamson ether synthesis.

Potential Biological Activity and Signaling Pathways
The biological activities of 8-hydroxyquinoline derivatives are well-documented and often stem

from their ability to chelate metal ions.[1][2][3] This chelation can disrupt metal-dependent

enzymatic processes and induce or inhibit various signaling pathways. While the ether linkage

in 8-Propoxyisoquinoline prevents it from acting as a chelating agent in the same manner as

its parent hydroxyl compound, it may still interact with biological targets through other
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mechanisms. The increased lipophilicity may also enhance its ability to cross cellular

membranes.

Derivatives of quinoline have shown a wide range of pharmacological effects, including

antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] It is plausible that 8-
Propoxyisoquinoline could exhibit similar properties. For instance, many quinoline-based

compounds are known to intercalate into DNA or inhibit topoisomerase enzymes, leading to

anticancer effects.

Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, 8-Propoxyisoquinoline could potentially

modulate signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt

pathway. Inhibition of this pathway is a common mechanism for anticancer drugs.
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Figure 2: Hypothetical inhibition of the PI3K-Akt signaling pathway by 8-Propoxyisoquinoline.
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Conclusion and Future Directions
8-Propoxyisoquinoline represents an interesting, yet understudied, derivative of the

pharmacologically significant isoquinoline scaffold. The synthetic route via Williamson ether

synthesis is straightforward and likely to be high-yielding. Based on the activities of related

compounds, 8-Propoxyisoquinoline warrants further investigation for its potential anticancer,

antimicrobial, and other biological activities. Future research should focus on the synthesis and

in vitro screening of this compound to validate these hypotheses and elucidate its mechanism

of action. Experimental determination of its physicochemical properties and spectroscopic

characterization are also essential next steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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